molecular formula C21H26ClN3O3S B5142993 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide

Cat. No.: B5142993
M. Wt: 436.0 g/mol
InChI Key: YWDBELLIHRYTCM-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide typically involves multiple steps One common method includes the reaction of 4-benzylpiperazine with a suitable acylating agent to introduce the oxoethyl groupThe reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methanesulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and methanesulfonamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-29(27,28)25(16-19-7-9-20(22)10-8-19)17-21(26)24-13-11-23(12-14-24)15-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDBELLIHRYTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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